Sodium bis(trimethylsilyl)amide

Description

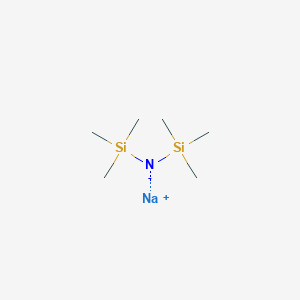

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;bis(trimethylsilyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18NSi2.Na/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIKHQLVHPKCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[N-][Si](C)(C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18NNaSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

999-97-3 (Parent) | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5061451 | |

| Record name | N-Sodiohexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Sodium bis(trimethylsilyl)amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-89-9 | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Sodiohexamethyldisilazane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-sodiohexamethyldisilazane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Modern Organic Synthesis: An In-depth Technical Guide to Sodium Bis(trimethylsilyl)amide (NaHMDS)

For Researchers, Scientists, and Drug Development Professionals

Sodium bis(trimethylsilyl)amide, commonly referred to as NaHMDS, stands as a formidable and indispensable tool in the arsenal (B13267) of synthetic organic chemists. Its unique combination of properties—a strong, sterically hindered, non-nucleophilic base—renders it highly effective for a multitude of chemical transformations, from routine deprotonations to the stereoselective synthesis of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of NaHMDS, its applications in organic synthesis, detailed experimental protocols, and essential safety and handling information.

Core Properties and Physicochemical Data

NaHMDS is an organosilicon compound with the chemical formula NaN(Si(CH₃)₃)₂. It is commercially available as a white crystalline solid or as a solution in various organic solvents, most commonly tetrahydrofuran (B95107) (THF) or toluene (B28343).[1][2] Its utility is underpinned by a unique set of physical and chemical characteristics.

Structural and Bonding Characteristics

In the solid state, NaHMDS exists as a trimer.[3] However, its structure in solution is highly dependent on the solvent. In weakly coordinating solvents like toluene, it predominantly forms a disolvated dimer.[4] In more coordinating solvents such as THF, an equilibrium exists between dimeric and monomeric species, with the monomeric form becoming more prevalent at higher concentrations of THF.[4][5] The sodium atom is covalently bonded to the nitrogen atom, creating a polar bond.[3]

The bulky bis(trimethylsilyl) groups are central to the reactivity of NaHMDS. They provide significant steric hindrance around the basic nitrogen atom, which minimizes its nucleophilicity. This characteristic is crucial for reactions where the desired outcome is deprotonation without competing nucleophilic attack.

Physicochemical Data

A summary of the key physicochemical properties of NaHMDS is presented in the table below for easy reference and comparison.

| Property | Value | Notes |

| Molecular Formula | C₆H₁₈NNaSi₂ | |

| Molecular Weight | 183.37 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Melting Point | 171-175 °C | [1][2] |

| pKa of Conjugate Acid (HMDS) | ~26 (in THF) | [3] |

| ~30 (in DMSO) | [3] | |

| Solubility | Soluble in a wide range of nonpolar organic solvents including THF, diethyl ether, benzene, and toluene.[1][3][4] | Reacts with water.[3] |

Synthesis and Handling

While commercially available, NaHMDS can also be prepared in the laboratory. Strict adherence to anhydrous and anaerobic techniques is paramount due to its reactivity with water and air.

Laboratory Synthesis of NaHMDS

A common laboratory preparation involves the reaction of sodium metal with hexamethyldisilazane (B44280) (HMDS). The reaction can be facilitated by the use of a catalyst, such as isoprene (B109036), in a suitable anhydrous solvent like toluene or xylenes.

Experimental Protocol: Synthesis of NaHMDS

Materials:

-

Sodium metal, clean and free of oxide layer

-

Hexamethyldisilazane (HMDS), freshly distilled

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Isoprene (optional, as a catalyst)

-

An inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Under a positive pressure of an inert gas, a flame-dried reaction flask equipped with a magnetic stirrer and a reflux condenser is charged with freshly cut sodium metal pieces.

-

Anhydrous toluene is added to the flask to cover the sodium.

-

The mixture is heated to the melting point of sodium (97.8 °C) with vigorous stirring to create a sodium dispersion.

-

After cooling to a safe temperature, the toluene is carefully decanted, and fresh anhydrous toluene is added.

-

Hexamethyldisilazane (HMDS) is added dropwise to the sodium dispersion at a rate that maintains a gentle reflux.

-

A small amount of isoprene can be added to initiate the reaction if it is sluggish.

-

The reaction mixture is heated at reflux until the sodium is completely consumed, which may take several hours.

-

The resulting solution of NaHMDS in toluene can be used directly or the solvent can be removed under vacuum to yield solid NaHMDS.

Note: This is a generalized procedure. For specific applications, the concentration and solvent may be adjusted.

Thermal Stability

NaHMDS exhibits good thermal stability, which is a significant advantage over other strong bases like lithium diisopropylamide (LDA), which decomposes at temperatures above 40°C.[1] NaHMDS can be used over a broad temperature range, from -78°C to the reflux temperature of toluene, allowing for fine-tuning of its reactivity.[1] However, its stability can be solvent-dependent. For instance, it has been reported to decompose within an hour at 40°C in methylene (B1212753) chloride.[5] In contrast, it shows sufficient thermal stability for catalysis even at moderate temperatures (50°C) in other solvents.

Safety and Handling

NaHMDS is a hazardous chemical and must be handled with appropriate safety precautions.

Key Hazards:

-

Flammable: NaHMDS, especially in solution with flammable solvents like THF, is highly flammable.

-

Corrosive: It causes severe skin burns and eye damage.

-

Water-reactive: It reacts violently with water to produce flammable gases and sodium hydroxide.[3]

Handling and Storage:

-

Always handle NaHMDS in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Wear appropriate personal protective equipment (PPE), including flame-retardant laboratory coat, chemical-resistant gloves, and safety goggles or a face shield.

-

Store NaHMDS in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents.

-

Keep containers tightly sealed.

Core Applications in Organic Synthesis

The utility of NaHMDS in organic synthesis is vast and continues to expand. Its primary role is as a strong, non-nucleophilic base for a variety of transformations.

Deprotonation and Enolate Formation

One of the most common applications of NaHMDS is the deprotonation of carbon acids, particularly ketones and esters, to generate enolates.[3][6] These enolates are key intermediates in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Claisen condensations. The steric bulk of NaHMDS often provides high regioselectivity in the deprotonation of unsymmetrical ketones.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Isopropyl(trimethylsilyl)amide (NaPTA): A Stable and Highly Soluble Lithium Diisopropylamide Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Dance of Dimers: Understanding Sodium bis(trimethylsilyl)amide Aggregation in Nonpolar Solvents

For Immediate Release

ITHACA, NY – Sodium bis(trimethylsilyl)amide (NaHMDS), a prominent non-nucleophilic base in synthetic chemistry, exhibits complex solution-state behavior that is highly dependent on the surrounding solvent medium. A comprehensive analysis of its aggregation state in nonpolar solvents reveals a delicate equilibrium primarily between dimeric and monomeric species, a balance that is critical for understanding and predicting its reactivity and selectivity in chemical transformations. This guide provides an in-depth technical overview of the aggregation phenomena of NaHMDS in nonpolar environments, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying principles.

This compound is a cornerstone reagent for researchers, scientists, and drug development professionals, prized for its strong basicity and solubility in a range of organic solvents.[1][2][3] Its efficacy, however, is not merely a function of its intrinsic properties but is intimately linked to its solution-state structure. In nonpolar solvents such as toluene (B28343), benzene, and hexane, NaHMDS predominantly exists as aggregated species, a behavior driven by the desire to stabilize the polar Na-N bond.[1]

Quantitative Analysis of NaHMDS Aggregation

The aggregation state of NaHMDS in various solvents has been extensively studied, with NMR spectroscopy, particularly the use of ¹⁵N-¹⁵Si coupling constants, emerging as a powerful tool for distinguishing between different aggregates in solution.[4][5] The magnitude of the one-bond coupling constant (¹J¹⁵N-¹⁵Si) has been shown to correlate strongly with the aggregation state: dimers typically exhibit ¹J¹⁵N-¹⁵Si values in the range of 7–9 Hz, while monomers show larger couplings of 12–14 Hz.[4]

| Solvent System | Predominant Aggregation State | ¹J₁₅N-¹⁵Si (Hz) | Solvation Number (per Na) | Experimental Method(s) | Reference |

| Toluene | Disolvated Dimer | 7.9 | 1 (η⁶-toluene) | ¹⁵N, ²⁹Si NMR, Method of Continuous Variations, DFT | [4][5] |

| Benzene | Dimer | 7.8 | Not explicitly stated | ¹⁵N, ²⁹Si NMR | [4] |

| Hexane/Heptane | Insoluble (implies high aggregation) | Not applicable | Not applicable | Solubility Observation | [5][6] |

| Toluene with THF | Mixture of Dimer and Monomer | 7.9 (Dimer) to 13.4 (Monomer) | Dimer: 2 THF; Monomer: 4 THF | ¹⁵N, ²⁹Si NMR Titration, DFT | [5] |

| Styrene | Arene Complex (likely dimeric) | Not explicitly stated | Not explicitly stated | Solubility Observation, DFT | [4] |

Table 1: Aggregation State and Spectroscopic Data for NaHMDS in Nonpolar and Mixed Solvent Systems.

The Influence of Solvent Coordination

The transition from a dimeric to a monomeric state is governed by the coordinating ability of the solvent or co-solvent. In purely nonpolar, non-coordinating solvents like hexane, NaHMDS is largely insoluble, suggesting the formation of large, stable aggregates.[5] In aromatic solvents like toluene and benzene, the π-system of the solvent can weakly coordinate to the sodium centers, leading to the formation of soluble, disolvated dimers.[4][5]

The introduction of even small amounts of a coordinating solvent, such as tetrahydrofuran (B95107) (THF), into a toluene solution of NaHMDS initiates a deaggregation process. This equilibrium is concentration-dependent, with higher concentrations of the coordinating solvent favoring the formation of the monomeric species.[4][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [NaHMDS] [commonorganicchemistry.com]

- 3. Sodium_bis(trimethylsilyl)amide [chemeurope.com]

- 4. Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium Hexamethyldisilazide: Using 15N–29Si Scalar Coupling to Determine Aggregation and Solvation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Researcher's Guide to the Safe Handling of Solid Sodium Bis(trimethylsilyl)amide (NaHMDS)

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the essential procedures and safety precautions for handling solid Sodium Bis(trimethylsilyl)amide (NaHMDS). NaHMDS is a potent, non-nucleophilic strong base widely utilized in organic synthesis.[1][2][3] Its utility, however, is matched by its hazardous nature, necessitating meticulous handling protocols to ensure laboratory safety. This document outlines its properties, hazards, and detailed experimental procedures for its safe manipulation.

Core Properties and Characteristics

Solid NaHMDS is an off-white, crystalline powder.[2][4] It is highly reactive and sensitive to atmospheric moisture and oxygen.[5] Its lipophilic trimethylsilyl (B98337) (TMS) groups render it soluble in a range of ethereal and aromatic solvents, such as Tetrahydrofuran (THF), diethyl ether, benzene, and toluene.[1] Upon contact with water, it rapidly hydrolyzes to form sodium hydroxide (B78521) and bis(trimethylsilyl)amine.[1]

Table 1: Physical and Chemical Properties of NaHMDS

| Property | Value | Source(s) |

| Chemical Formula | NaN(Si(CH₃)₃)₂ | [1] |

| Molar Mass | 183.37 g/mol | [1][2][4] |

| Appearance | Off-white solid | [1][2] |

| Melting Point | 171-175 °C (340-347 °F) | [1][2] |

| Density | ~0.9 g/cm³ | [1] |

| Solubility | Reacts with water. Soluble in THF, toluene, diethyl ether. | [1][5] |

| pKa | ~29.5 (in THF) | [5] |

Hazards, Safety, and Personal Protective Equipment (PPE)

NaHMDS is classified as a hazardous material due to its flammability, corrosivity, and high reactivity. It is crucial to understand these risks before handling the reagent.

-

Reactivity: Reacts violently with water, releasing flammable gases.[6][7] It can spontaneously ignite if heated in air to temperatures exceeding 170°C.[8]

-

Corrosivity: Causes severe skin burns and serious eye damage upon contact.[4][6][7][8] If moisture is present, the powder can cause severe burns; even on dry skin, a slippery feeling may be noticed upon washing, indicating a reaction has occurred.[8]

-

Health Hazards: Harmful if swallowed or inhaled.[4][6] May cause respiratory irritation.[7][8] It is also suspected of causing cancer.[6][7]

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| 🔥, corrosive, health hazard, exclamation mark | Danger | H225: Highly flammable liquid and vapor (for solutions). H261: In contact with water releases flammable gas. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. H351: Suspected of causing cancer. H373: May cause damage to organs through prolonged or repeated exposure. |

Essential Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory.

-

Hand Protection: Neoprene or nitrile rubber gloves must be worn. Always inspect gloves before use and use proper removal techniques.[6][8]

-

Eye Protection: Chemical safety goggles and a full-face shield are required.[6][8] Contact lenses should not be worn.[8]

-

Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary.[8]

-

Respiratory Protection: Work should always be conducted in a certified chemical fume hood or glovebox. If there is a risk of inhalation, a NIOSH-certified respirator with an appropriate cartridge (e.g., organic vapor/amine gas) is required.[6][8]

Experimental Protocols: Handling Solid NaHMDS

Due to its air and moisture sensitivity, solid NaHMDS must be handled exclusively under an inert atmosphere (e.g., nitrogen or argon).[5][6] All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert atmosphere) before use.

Protocol 1: Weighing and Dispensing in a Glovebox (Preferred Method)

-

Preparation: Ensure the glovebox has a dry, inert atmosphere (<1 ppm O₂, <1 ppm H₂O). Place all necessary equipment, including a tared and sealed receiving flask, spatula, weigh boat, and the sealed NaHMDS container, into the glovebox antechamber and cycle appropriately.

-

Equilibration: Allow the NaHMDS container to reach the temperature of the glovebox atmosphere to prevent pressure differentials upon opening.

-

Dispensing: Inside the glovebox, carefully open the NaHMDS container. Using a clean, dry spatula, weigh the desired amount of solid NaHMDS onto a weigh boat.

-

Transfer: Promptly transfer the weighed solid into the prepared, tared reaction flask.

-

Sealing: Securely seal the reaction flask (e.g., with a septum) and the main NaHMDS container.

-

Removal: Remove the sealed reaction flask and the original NaHMDS container from the glovebox via the antechamber. Store the main container in a cool, dry place under an inert atmosphere.[6]

Protocol 2: Handling via Schlenk Line Technique

This method requires proficiency with air-free techniques.

-

Setup: Assemble oven-dried glassware under a positive pressure of inert gas using a Schlenk line.

-

Inert Atmosphere Transfer: In a fume hood, establish a positive pressure of inert gas in the original NaHMDS container. This can be done by quickly replacing the cap with a septum and inserting a needle connected to the inert gas line.

-

Rapid Transfer: Briefly remove the septum and add the solid to the reaction flask against a strong counterflow of inert gas. This is a less precise method and should only be performed by experienced personnel for qualitative transfers. For quantitative additions, it is better to weigh the solid in a glovebox and add it to a flask that can then be moved to a Schlenk line.

-

Solvent Addition: Add anhydrous solvent to the reaction flask via cannula or syringe to dissolve the NaHMDS.

Protocol 3: Quenching and Disposal

Excess NaHMDS must be quenched carefully before disposal. Never quench with water directly.

-

Inerting and Cooling: Place the flask containing the NaHMDS residue or mixture in an ice bath under an inert atmosphere.

-

Slow Addition of Quenching Agent: Slowly and carefully add a less reactive proton source. A common procedure involves the dropwise addition of isopropanol (B130326) to a cooled, stirred suspension of the NaHMDS in a non-reactive solvent like THF or toluene.

-

Intermediate Quench: After the initial vigorous reaction subsides, a more reactive alcohol like ethanol (B145695) can be slowly added.

-

Final Quench: Once the reaction with ethanol is complete, methanol (B129727) can be added, followed by the very slow, dropwise addition of water to ensure all reactive material is consumed.

-

Disposal: The resulting solution should be neutralized and disposed of as hazardous waste in accordance with institutional and local regulations.[6]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear, logical flows for handling and understanding the reactivity of NaHMDS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [NaHMDS] [commonorganicchemistry.com]

- 3. thomassci.com [thomassci.com]

- 4. This compound | C6H18NNaSi2 | CID 2724254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. gelest.com [gelest.com]

A Comprehensive Technical Guide to the Safe Storage and Handling of Sodium bis(trimethylsilyl)amide (NaHMDS) Solutions

For Researchers, Scientists, and Drug Development Professionals

Sodium bis(trimethylsilyl)amide (NaHMDS), a potent, non-nucleophilic base, is an indispensable reagent in modern organic synthesis, valued for its ability to deprotonate a wide range of weakly acidic compounds.[1][2] However, its utility is matched by its hazardous nature. NaHMDS is highly reactive, pyrophoric, and corrosive, demanding rigorous adherence to safety protocols to mitigate risks in a laboratory setting. This in-depth technical guide provides a comprehensive overview of the safe storage, handling, and disposal of NaHMDS solutions, tailored for professionals in research and drug development.

Properties and Hazards of NaHMDS Solutions

This compound is an organosilicon compound with the formula NaN(Si(CH₃)₃)₂.[1] It is commercially available as a white powder or, more commonly, as a solution in various anhydrous solvents such as tetrahydrofuran (B95107) (THF), toluene (B28343), or hexanes.[2] The solutions are typically clear, ranging from colorless to yellow or amber.

The primary hazards associated with NaHMDS solutions stem from their high reactivity:

-

Pyrophoricity and Flammability: NaHMDS solutions are highly flammable. The solid material has been reported to ignite spontaneously in air if heated above 170°C.[3] Solutions, particularly those in flammable solvents like THF, pose a significant fire risk and can form explosive vapor-air mixtures.[3]

-

Water Reactivity: NaHMDS reacts violently and exothermically with water and moisture. This reaction rapidly destroys the reagent, forming flammable hexamethyldisilazane (B44280) and corrosive sodium hydroxide (B78521). This reaction can generate enough heat to ignite flammable solvents.[1][3]

-

Corrosivity: NaHMDS is a strong base and is corrosive, capable of causing severe skin burns and serious eye damage upon contact.[3] If moisture is present, the resulting sodium hydroxide is also highly corrosive.[3]

Data Presentation: Stability and Incompatibility

| Parameter | Observation | Source(s) |

| General Stability | Stable when stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. | [3] |

| Thermal Stability | The solid form may ignite spontaneously if heated to >170°C in air. | [3] |

| Stability in THF | While specific shelf-life data is not provided by major suppliers, solutions are known to be stable for extended periods when stored properly. For a related compound, Sodium Isopropyl(trimethylsilyl)amide (NaPTA), the half-life in neat THF is >1 year at 25°C and 7 days at 70°C. | [4] |

| Decomposition in CH₂Cl₂ | Decomposition of NaHMDS in methylene (B1212753) chloride has been observed to occur within 1 hour at 40°C. | [5] |

| Reaction with Water/Moisture | Reacts violently and rapidly with water and moist air. | [1][3] |

| Incompatible Materials | Acids, Alcohols, Carbon Dioxide, Esters, Halogens, Ketones, Moist air, Water, Strong oxidizing agents. | [3] |

| Hazardous Decomposition Products | Upon contact with moisture or during combustion: Ammonia, Caustic organic vapors, Hexamethyldisiloxane, Sodium hydroxide, Carbon oxides, Nitrogen oxides (NOx), Silicon oxides. | [3] |

Safe Storage Protocols

Proper storage of NaHMDS solutions is critical to maintaining their integrity and ensuring laboratory safety.

-

Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[3] Containers are often supplied with a Sure/Seal™ cap to facilitate this.

-

Temperature: Keep in a cool, dry, and well-ventilated place, away from heat sources, open flames, and sparks.[3]

-

Containers: Keep containers tightly closed to prevent exposure to moisture and air.[3] Ensure proper grounding and bonding procedures are in place to avoid static electricity buildup.[3]

-

Segregation: Store away from all incompatible materials, particularly acids and water.[3]

-

Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[3]

Safe Handling and Experimental Protocols

All manipulations involving NaHMDS solutions must be performed by trained personnel in a controlled environment, adhering to strict air-sensitive techniques.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling NaHMDS:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required at all times. Contact lenses should not be worn.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended. Inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A flame-resistant lab coat and suitable protective clothing are essential. For larger quantities, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended.[3]

Engineering Controls

-

Fume Hood: All transfers and reactions must be conducted in a certified chemical fume hood.

-

Inert Atmosphere: Manipulations should be carried out under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.

-

Safety Equipment: An emergency eye wash station and safety shower must be immediately accessible. A Class D (for combustible metals) or dry powder fire extinguisher should be readily available. Do not use water-based extinguishers.

Experimental Protocol: Transfer of NaHMDS Solution via Cannula

This protocol is recommended for transferring larger volumes (>10 mL) of NaHMDS solution.

Materials:

-

Sure/Seal™ bottle of NaHMDS solution

-

Dry, nitrogen-flushed reaction flask with a rubber septum

-

Double-tipped needle (cannula)

-

Needles for nitrogen inlet and pressure relief (venting)

-

Schlenk line or nitrogen manifold

Procedure:

-

Ensure both the NaHMDS source bottle and the receiving reaction flask are securely clamped and under a positive pressure of inert gas (e.g., nitrogen).

-

Insert a nitrogen inlet needle into the headspace of the NaHMDS bottle to maintain positive pressure.

-

Puncture the septum of the NaHMDS bottle with one end of the cannula, keeping the tip in the headspace above the liquid.

-

Allow the inert gas to flow through the cannula for a minute to purge it of air.

-

Insert the other end of the cannula through the septum of the receiving flask.

-

Insert a venting needle, connected to a bubbler, into the septum of the receiving flask to relieve pressure.

-

To initiate the transfer, carefully lower the cannula tip in the source bottle into the NaHMDS solution. The positive pressure in the source bottle will push the liquid through the cannula into the receiving flask.

-

Monitor the volume transferred. To stop the transfer, raise the cannula tip above the liquid level in the source bottle.

-

Allow inert gas to flush the remaining liquid from the cannula into the receiving flask.

-

Remove the cannula from the receiving flask, then from the source bottle.

-

Immediately quench any residual NaHMDS in the cannula by rinsing with a suitable solvent (e.g., isopropanol) as described in the quenching protocol below.

Experimental Protocol: Quenching of Residual NaHMDS Solution

This protocol outlines the safe neutralization of excess or residual NaHMDS solutions. This procedure should be performed in a fume hood, and the reaction vessel should be cooled in an ice bath throughout the process.

Materials:

-

Flask containing residual NaHMDS solution under an inert atmosphere

-

Anhydrous isopropanol (B130326)

-

Anhydrous methanol (B129727)

-

Deionized water

-

Stir plate and stir bar

-

Ice bath

Procedure:

-

Dilute the residual NaHMDS solution with an inert, high-boiling point solvent like toluene or hexane (B92381) to act as a heat sink.

-

Place the flask in an ice bath and ensure vigorous stirring.

-

Slowly and dropwise, add anhydrous isopropanol to the solution. Gas evolution (hydrogen) and/or heat generation will be observed. The rate of addition should be controlled to prevent excessive bubbling or a rapid temperature increase.

-

Continue adding isopropanol until the gas evolution and heat generation cease.

-

Once the reaction with isopropanol is complete, slowly and dropwise add anhydrous methanol, which is a more reactive quenching agent, to ensure all the NaHMDS has reacted.

-

After the reaction with methanol is complete and no further gas or heat is produced, very slowly and cautiously add water dropwise to quench any remaining reactive species.

-

Once the quenching process is complete, the resulting mixture can be neutralized with a dilute acid (e.g., 1M HCl) before being disposed of as hazardous waste according to institutional guidelines.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving NaHMDS.

-

Spill:

-

Evacuate the immediate area and alert nearby personnel.

-

Eliminate all ignition sources.

-

If the spill is small, cover it with a dry, inert absorbent material such as sand, vermiculite, or powdered lime (calcium oxide). Do not use combustible materials like paper towels.

-

Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

DO NOT use water or a water-based extinguisher on a NaHMDS spill.

-

-

Fire:

-

Activate the fire alarm and evacuate the area.

-

If the fire is small and you are trained to do so, use a dry chemical (ABC), foam, or carbon dioxide extinguisher.

-

DO NOT use water. The reaction with water will intensify the fire.

-

-

First Aid:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

-

Visual Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key logical workflows for the safe handling of NaHMDS solutions.

Caption: Workflow for the safe handling of NaHMDS solutions.

Caption: Decision logic for emergency response to NaHMDS incidents.

By understanding the inherent risks and diligently applying the storage, handling, and emergency protocols outlined in this guide, researchers can safely and effectively utilize NaHMDS solutions in their critical work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [NaHMDS] [commonorganicchemistry.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Sodium Isopropyl(trimethylsilyl)amide (NaPTA): A Stable and Highly Soluble Lithium Diisopropylamide Mimic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

Sodium bis(trimethylsilyl)amide CAS number and IUPAC nomenclature

This technical guide provides a comprehensive overview of Sodium bis(trimethylsilyl)amide, a critical reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences. This document covers its fundamental properties, synthesis, and key applications, including detailed experimental protocols and reaction pathway visualizations.

Chemical Identity

This compound, commonly abbreviated as NaHMDS, is a potent, sterically hindered, non-nucleophilic strong base.[1][2] It is widely employed in organic chemistry for deprotonation reactions where the introduction of a nucleophile is undesirable.[3][4]

-

IUPAC Nomenclature : Sodium 1,1,1-trimethyl-N-(trimethylsilyl)silanaminide[3]

-

Alternative IUPAC Name : sodium bis(trimethylsilyl)azanide[5][6]

-

Common Synonyms : Sodium hexamethyldisilazide, NaHMDS, N-Sodiohexamethyldisilazane[3][4][8]

Physicochemical Properties

NaHMDS is commercially available as a solid or in solutions with various organic solvents like THF, toluene (B28343), and hexane.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₈NNaSi₂ | [3][5][6][7][9] |

| Molar Mass | 183.377 g·mol⁻¹ | [1][2][3][4] |

| Appearance | Off-white to slightly yellow crystalline solid | [1][2][3][8] |

| Density | 0.9 g/cm³ (solid) | [3][4] |

| Melting Point | 171 to 175 °C (340 to 347 °F; 444 to 448 K) | [1][2][3][4][7][8] |

| Boiling Point | 170 °C at 2 mmHg | [4][8] |

| Solubility | Soluble in THF, benzene, toluene, hexane, and ether. Reacts with water. | [1][3][4][7][8] |

| Basicity (pKa of conjugate acid) | ~26 (in THF) | [4] |

Synthesis

This compound is typically synthesized through the reaction of sodium amide with hexamethyldisilazane (B44280) (HMDS), often in a solvent like benzene.[10] The reaction proceeds with the evolution of ammonia.

General Synthesis Pathway

Caption: Synthesis of NaHMDS from sodium amide and HMDS.

Applications in Organic Synthesis

NaHMDS is a versatile base utilized in a wide array of organic transformations due to its high basicity and low nucleophilicity.[1][8]

Key Applications:

-

Deprotonation of C-H, O-H, S-H, and N-H bonds : It is effective in deprotonating weakly acidic compounds such as ketones, esters, cyanohydrins, and thiols to generate their corresponding anions.[3][4]

-

Generation of Enolates : It is frequently used to form enolates from ketones and esters for subsequent alkylation or other reactions.[3][4][8]

-

Wittig Reagent Formation : NaHMDS deprotonates phosphonium (B103445) salts to produce Wittig reagents for olefination reactions.[3][4][8]

-

Carbene Generation : Through dehydrohalogenation of halocarbons, NaHMDS can generate carbenes, which are useful in cyclopropanation reactions.[3][4]

-

Synthesis of Amines : It reacts with alkyl halides in a two-step process involving N-alkylation followed by hydrolysis to yield primary amines.[3]

Reaction Workflow: Enolate Formation and Alkylation

Caption: General workflow for ketone/ester alkylation via an enolate intermediate using NaHMDS.

Experimental Protocols

Detailed methodologies for key experiments involving NaHMDS are provided below.

This protocol describes the deprotonation of an indole (B1671886) derivative at a low temperature.[2]

Procedure:

-

Dissolve the indole (0.300 g, 0.92 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (30 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add NaHMDS (1 M solution in THF, 0.93 mL, 0.93 mmol) dropwise to the cooled solution.

-

Stir the resulting mixture at -78 °C for the desired reaction time to ensure complete deprotonation.

This procedure details the formation of a silyl (B83357) enol ether from a ketone.[11]

Procedure:

-

Charge a dry, three-necked, round-bottomed flask with a 1.0 M solution of NaHMDS in THF (100 mL, 0.100 mol) under a nitrogen atmosphere.

-

Cool the flask to -70 °C in a dry ice-acetone bath, which will form a viscous, yellowish-white suspension.

-

Over a period of 30 minutes, add a solution of (E)-4-dimethylamino-3-buten-2-one (11.3 g, 0.100 mol) in THF (50 mL) via an addition funnel.

-

Rinse the funnel with a small amount of THF.

-

Stir the resulting clear-yellow solution for 1 hour at -78 °C.

-

Add a solution of tert-butylchlorodimethylsilane (15.8 g, 0.105 mol) in THF (50 mL) to trap the enolate and form the silyl enol ether.

Experimental Workflow: Silyl Enol Ether Synthesis

Caption: Workflow for the synthesis of a silyl enol ether using NaHMDS.

This protocol outlines the use of NaHMDS to generate a phosphonium ylide for a Wittig reaction.[12]

Procedure:

-

Suspend methyltriphenylphosphonium (B96628) bromide (25.51 g, 70.0 mmol) in anhydrous toluene (70 mL) in an oven-dried reaction flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice water bath.

-

Add NaHMDS (1 M solution in THF, 67.5 mL, 67.5 mmol) dropwise via syringe over 15 minutes.

-

Allow the resulting solution to stir for 45 minutes.

-

Cool the mixture to -78 °C using a dry ice-acetone bath.

-

Add methyl 3-benzoylpropionate (7.21 g, 37.5 mmol) dropwise over 5 minutes.

-

Warm the reaction mixture to 22 °C for 2 hours and then heat to reflux for 40 hours.

Safety and Handling

This compound is a highly flammable and corrosive solid that reacts violently with water.[1][3] It is also moisture-sensitive.[1][8] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. In case of fire, use a dry chemical extinguisher; do not use water. Upon contact with water, it is rapidly destroyed to form sodium hydroxide (B78521) and bis(trimethylsilyl)amine.[3]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound [NaHMDS] [commonorganicchemistry.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Sodium_bis(trimethylsilyl)amide [chemeurope.com]

- 5. This compound | C6H18NNaSi2 | CID 2724254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L13352.AE [thermofisher.com]

- 7. 1070-89-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 1070-89-9 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectroscopic Interpretation of Sodium bis(trimethylsilyl)amide (NaHMDS)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of Sodium bis(trimethylsilyl)amide (NaHMDS), a critical reagent in modern organic synthesis. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and mechanistic studies. This document outlines the key spectral features, provides experimental protocols for handling this air- and moisture-sensitive compound, and presents the data in a clear, accessible format.

Spectroscopic Data Summary

The spectroscopic data for this compound is highly dependent on the solvent and its aggregation state. In non-coordinating solvents like toluene (B28343), NaHMDS exists predominantly as a dimer, while in coordinating solvents like tetrahydrofuran (B95107) (THF), it is primarily monomeric. These structural differences are reflected in their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the key NMR chemical shifts for NaHMDS. All ¹H and ¹³C chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity |

| ¹H | Toluene-d₈ | 0.16 | Singlet |

| ¹³C | Toluene-d₈ | 7.28 | Singlet |

| ²⁹Si | Toluene-d₈ | -14.6 | Singlet |

| ¹H | THF-d₈ | ~0.05 | Singlet |

| ¹³C | THF-d₈ | ~5.3 | Singlet |

Table 1: NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum of solid NaHMDS, typically acquired as a Nujol mull, displays characteristic vibrational modes for the bis(trimethylsilyl)amide ligand.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (asymmetric) in CH₃ |

| ~2890 | Strong | C-H stretch (symmetric) in CH₃ |

| ~1450 | Medium | CH₃ deformation (asymmetric) |

| ~1370 | Medium | CH₃ deformation (symmetric) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~940 | Strong | Si-N-Si asymmetric stretch |

| ~840 | Strong | Si-C stretch and CH₃ rock |

| ~750 | Medium | Si-C stretch and CH₃ rock |

| ~670 | Medium | Si-C stretch |

Table 2: Key IR Absorption Frequencies for Solid this compound. Note: Nujol itself has strong absorbances around 2924, 2853, 1462, and 1377 cm⁻¹, which will be present in the spectrum.

Interpretation of Spectra

NMR Spectra

The NMR spectra of NaHMDS are remarkably simple due to the high symmetry of the molecule.

-

¹H NMR: A single, sharp resonance is observed for the 18 equivalent protons of the two trimethylsilyl (B98337) groups. The upfield chemical shift (around 0.16 ppm in toluene-d₈ and slightly more shielded around 0.05 ppm in THF-d₈) is characteristic of protons on silicon. The solvent-dependent shift reflects the change in the aggregation state from a dimer in toluene to a monomer in THF.

-

¹³C NMR: Similar to the proton spectrum, a single resonance is observed for the six equivalent methyl carbons. The chemical shift is also in the upfield region, which is typical for carbons bonded to silicon.

-

²⁹Si NMR: A single resonance is observed, confirming the equivalence of the two silicon atoms. The chemical shift of -14.6 ppm in toluene-d₈ is indicative of a silicon atom in this chemical environment.

IR Spectrum

The IR spectrum provides valuable information about the functional groups and bonding within the NaHMDS molecule.

-

C-H Vibrations: The strong absorptions in the 2890-2950 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl groups. The bands around 1450 cm⁻¹ and 1370 cm⁻¹ correspond to the asymmetric and symmetric bending modes of these methyl groups, respectively.

-

Si-CH₃ Vibrations: The strong band around 1250 cm⁻¹ is a key diagnostic peak for the symmetric deformation of the Si-CH₃ groups. The Si-C stretching and CH₃ rocking motions give rise to the strong absorptions in the 840-670 cm⁻¹ region.

-

Si-N-Si Vibration: The strong absorption around 940 cm⁻¹ is attributed to the asymmetric stretching of the Si-N-Si backbone, a characteristic feature of silylamides.

Experimental Protocols

Due to the highly reactive and air/moisture-sensitive nature of NaHMDS, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques such as a glovebox or Schlenk line.

NMR Sample Preparation

-

Glassware Preparation: All glassware, including the NMR tube and cap, must be rigorously dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under vacuum.

-

Solvent Preparation: Use deuterated solvents from a freshly opened ampule or dried over an appropriate drying agent (e.g., sodium/benzophenone ketyl for THF-d₈, potassium for toluene-d₈) and degassed.

-

Sample Handling (in a glovebox):

-

Transfer the required amount of solid NaHMDS (typically 10-20 mg for ¹H NMR) into a clean, dry vial.

-

Add the desired volume of deuterated solvent (typically 0.5-0.7 mL) to the vial and gently agitate to dissolve the solid.

-

Using a clean, dry pipette, transfer the solution into the dried NMR tube.

-

Securely cap the NMR tube.

-

-

Sample Handling (using Schlenk line):

-

Place the solid NaHMDS in a Schlenk flask under an inert atmosphere.

-

Add the dried, degassed deuterated solvent via cannula or a gas-tight syringe.

-

Once dissolved, transfer the solution to a dried NMR tube equipped with a J. Young valve or a septum-sealed sidearm via cannula under a positive pressure of inert gas.

-

Seal the NMR tube.

-

-

Data Acquisition: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube clean. Acquire the spectra using standard instrument parameters. It is advisable to acquire a quick ¹H NMR spectrum first to check for sample purity before proceeding to longer acquisitions like ¹³C or ²⁹Si NMR.

IR Sample Preparation (Nujol Mull)

-

Sample Preparation (in a glovebox):

-

Place a small amount of solid NaHMDS (5-10 mg) onto a clean, dry agate mortar.

-

Add 1-2 drops of dry Nujol (mineral oil).

-

Grind the mixture with an agate pestle until a smooth, translucent paste is formed.

-

-

Sample Mounting:

-

Using a spatula, transfer a small amount of the mull onto the center of a dry, polished salt plate (e.g., KBr or NaCl).

-

Place a second salt plate on top and gently rotate to spread the mull into a thin, even film, ensuring no air bubbles are trapped.

-

-

Data Acquisition:

-

Immediately place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire the spectrum. A background spectrum of clean salt plates should be run first and subtracted from the sample spectrum. Remember to also account for the characteristic peaks of Nujol in the final interpretation.

-

Visualizations

Molecular Structure of NaHMDS

The following diagram illustrates the basic connectivity of the this compound molecule. In the solid state and in non-polar solvents, it often exists as aggregates, such as a trimer with a central (NaN)₃ ring. In polar aprotic solvents like THF, it is typically a solvated monomer.

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis

The logical flow for preparing and analyzing an air-sensitive sample like NaHMDS by NMR is critical to obtaining high-quality data.

Caption: Workflow for preparing NaHMDS for NMR analysis.

The Role of Steric Hindrance in the Reactivity of Sodium Bis(trimethylsilyl)amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bis(trimethylsilyl)amide (NaHMDS) is a powerful, non-nucleophilic base indispensable in modern organic synthesis. Its synthetic utility is largely dictated by the significant steric hindrance imparted by its two trimethylsilyl (B98337) (TMS) groups. This technical guide provides an in-depth analysis of the steric effects of the TMS moieties on the structure, reactivity, and selectivity of NaHMDS. We will explore quantitative structural data, detailed experimental protocols, and the influence of solvation on the aggregation state and reactivity of this versatile reagent.

Introduction: The Significance of Steric Hindrance in NaHMDS

This compound, with the chemical formula NaN(Si(CH₃)₃)₂, is a salt composed of a sodium cation and the bulky bis(trimethylsilyl)amide anion.[1] The two voluminous trimethylsilyl groups flanking the nitrogen atom are the defining structural feature of NaHMDS, rendering it a potent base with minimal nucleophilicity.[2] This characteristic is crucial in numerous chemical transformations where deprotonation is desired without the complication of nucleophilic attack on electrophilic centers within the substrate.[3]

The steric bulk of the TMS groups prevents the nitrogen's lone pair from readily participating in nucleophilic substitution or addition reactions, which is a common side reaction with smaller, more nucleophilic bases like sodium amide (NaNH₂).[4] Instead, NaHMDS excels at abstracting protons, even from weakly acidic C-H bonds, to generate stabilized carbanions, enolates, and other reactive intermediates.[1][5] The balance between high basicity and low nucleophilicity makes NaHMDS a reagent of choice in a wide array of applications, from the synthesis of complex natural products to the development of novel pharmaceuticals.

Structural Analysis and the Impact of Steric Hindrance

The steric hindrance of the TMS groups profoundly influences the molecular geometry and aggregation state of NaHMDS in both the solid state and in solution.

Molecular Structure

In the solid state, NaHMDS typically exists as a trimer.[3] However, in solution, its structure is highly dependent on the solvent. In non-coordinating solvents like toluene, it primarily forms a dimer, while in coordinating ethereal solvents like tetrahydrofuran (B95107) (THF), an equilibrium between dimers and monomers is established. In neat THF, the monomeric form is the exclusive species.[6][7]

The steric repulsion between the TMS groups leads to a widening of the Si-N-Si bond angle, which accommodates the bulky substituents. This structural feature is central to its reduced nucleophilicity.

Quantitative Structural Data

Detailed structural parameters for NaHMDS aggregates have been elucidated through X-ray crystallography and NMR spectroscopy. The following tables summarize key quantitative data that underscore the steric effects of the TMS groups.

Table 1: Crystallographic Data for a 15-Crown-5-Solvated NaHMDS Monomer [6][7]

| Parameter | Value | Significance |

| Si-N Bond Length | ~1.69 Å | Typical for silicon-nitrogen single bonds. |

| Si-N-Si Bond Angle | ~125.6° | Significantly wider than the ideal tetrahedral angle (109.5°), indicating steric repulsion between the TMS groups. This wide angle contributes to shielding the nitrogen's lone pair, thus reducing its nucleophilicity. |

| Na-N Bond Length | Varies with solvation | The interaction between the sodium cation and the amide anion is influenced by the coordinating solvent molecules. |

| Na-O (crown ether) Distances | Varies | Demonstrates the coordination of the sodium ion by the crown ether, which helps to stabilize the monomeric form. |

Table 2: ¹⁵N-²⁹Si NMR Coupling Constants for NaHMDS Aggregation States [6][8]

| Aggregation State | Solvent System | ¹J(¹⁵N-²⁹Si) (Hz) | Interpretation |

| Dimer | Toluene | 7.9 | The smaller coupling constant is characteristic of the dimeric aggregate, where the nitrogen and silicon atoms are part of a more rigid, bridged structure. |

| Monomer | THF/DMEA | 13.4 | The larger coupling constant is indicative of the monomeric species, reflecting a different electronic environment around the N-Si bond in the less constrained, solvated monomer. |

Steric Effects on Reactivity and Selectivity

The primary consequence of the steric hindrance of the TMS groups is the pronounced non-nucleophilic basicity of NaHMDS. This allows for clean deprotonation of a wide range of substrates.

Deprotonation Reactions

NaHMDS is widely used to generate enolates from ketones and esters. The bulky nature of the base favors the abstraction of a proton from the less sterically hindered α-carbon, leading to the kinetic enolate. This is in contrast to smaller bases or thermodynamic conditions, which may favor the formation of the more substituted (thermodynamic) enolate.[7]

The choice of solvent can further influence the selectivity of deprotonation reactions, as the solvent dictates the aggregation state of NaHMDS. Dimeric NaHMDS in non-polar solvents can exhibit different reactivity and selectivity compared to the monomeric species in polar, coordinating solvents.[7]

Comparison with Less Hindered Bases

While direct kinetic comparisons are sparse in the literature, the qualitative differences in reactivity between NaHMDS and a less hindered base like sodium amide (NaNH₂) are illustrative. NaNH₂ is a strong base but also a potent nucleophile, which can lead to undesired side reactions such as aminolysis of esters or addition to carbonyls.[9] The steric shield provided by the TMS groups in NaHMDS effectively suppresses this nucleophilic reactivity.

Experimental Protocols

Synthesis of this compound

A common laboratory preparation of NaHMDS involves the reaction of sodium metal with hexamethyldisilazane (B44280) (HMDS) in the presence of a catalytic amount of an electron carrier, such as isoprene (B109036), in an ethereal solvent.[6][10]

Protocol:

-

Apparatus: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is assembled and flame-dried.

-

Reagents: Sodium metal is freshly cut into small pieces under an inert atmosphere. Hexamethyldisilazane and the solvent (e.g., triethylamine (B128534) or THF) are freshly distilled from appropriate drying agents.

-

Reaction Setup: The flask is charged with the solvent and sodium metal under a positive pressure of nitrogen.

-

Initiation: A solution of isoprene in the reaction solvent is added dropwise to the stirring suspension.

-

Addition of HMDS: Hexamethyldisilazane is then added slowly to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature until the sodium metal is completely consumed, which is typically indicated by the disappearance of the metallic sheen and the formation of a white precipitate of NaHMDS.

-

Isolation: The resulting slurry can be used directly, or the solvent can be removed under vacuum to afford NaHMDS as a white solid.

General Protocol for Ketone Enolization

This protocol provides a general procedure for the formation of a silyl (B83357) enol ether from a ketone using NaHMDS, followed by trapping with a silylating agent.[11]

Protocol:

-

Apparatus: A flame-dried, three-necked round-bottom flask fitted with a magnetic stir bar, a nitrogen inlet, and a rubber septum is used.

-

Reaction Setup: The ketone is dissolved in a dry, aprotic solvent (e.g., THF) and cooled to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Addition of NaHMDS: A solution of NaHMDS in the same solvent is added dropwise to the ketone solution via syringe. The reaction mixture is stirred at -78 °C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.

-

Trapping of the Enolate: A silylating agent, such as trimethylsilyl chloride (TMSCl), is then added dropwise to the reaction mixture.

-

Quenching and Workup: The reaction is allowed to warm to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography.

Visualizations

Molecular Structures

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 15-Crown-5 | C10H20O5 | CID 36336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium Hexamethyldisilazide (KHMDS): Solvent-Dependent Solution Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [NaHMDS] [commonorganicchemistry.com]

- 6. Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Theoretical Deep Dive: Unraveling the Electronic Structure of Sodium Hexamethyldisilazide (NaHMDS)

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction

Sodium hexamethyldisilazide (NaHMDS) is a potent, non-nucleophilic base with widespread application in organic synthesis, including deprotonation reactions, enolate formation, and catalysis. Its efficacy and selectivity are intrinsically linked to its electronic structure, which dictates its reactivity, aggregation state, and interaction with various solvents and substrates. This technical guide provides an in-depth exploration of the theoretical studies that have illuminated the electronic landscape of NaHMDS, offering valuable insights for researchers leveraging this critical reagent. The content herein is synthesized from a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry studies, with a strong emphasis on Density Functional Theory (DFT) calculations.

Core Concepts: Aggregation and Solvation

A pivotal aspect of NaHMDS chemistry is its tendency to form various aggregates, most commonly monomers and dimers, in solution. The equilibrium between these forms is highly dependent on the solvent environment.[1][2][3] Theoretical studies have been instrumental in elucidating the structures and relative stabilities of these aggregates, providing a foundational understanding of how the solvent modulates the active species in a reaction.

For instance, in non-polar solvents like toluene, NaHMDS predominantly exists as a disolvated dimer.[2] Conversely, in coordinating solvents such as tetrahydrofuran (B95107) (THF), an equilibrium between the disolvated dimer and a tetrasolvated monomer is observed, with the monomeric form becoming exclusive in neat THF.[2] These structural variations, driven by solvent coordination to the sodium cation, directly influence the electronic properties and, consequently, the reactivity of the amide.

Theoretical Methodology: A Protocol for Electronic Structure Investigation

The insights into NaHMDS's electronic structure are largely derived from computational chemistry, specifically DFT. The following outlines a typical theoretical protocol employed in the study of NaHMDS and its aggregates.

Computational Protocol

| Step | Parameter | Typical Value/Method | Purpose |

| 1. Geometry Optimization | Functional | M06-2X | To find the lowest energy structure of the molecule or aggregate. The M06-2X functional is often chosen for its good performance with main-group elements and non-covalent interactions.[2] |

| Basis Set | 6-31G(d) or larger | To describe the spatial distribution of electrons. Larger basis sets provide more accurate results at a higher computational cost. | |

| Solvation Model | SMD or PCM | To simulate the effect of the solvent on the electronic structure. | |

| 2. Frequency Calculation | Same as optimization | N/A | To confirm that the optimized geometry is a true energy minimum (no imaginary frequencies). |

| 3. Single-Point Energy | Functional | M06-2X or higher | To obtain a more accurate electronic energy of the optimized geometry. |

| Basis Set | Larger than optimization | To refine the energy calculation. | |

| 4. Population Analysis | Method | Mulliken, NBO, or Hirshfeld | To calculate partial atomic charges and understand the charge distribution within the molecule. |

| 5. Molecular Orbital Analysis | Visualization | GaussView, Avogadro, etc. | To visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other relevant orbitals to understand reactivity. |

Quantitative Data from Theoretical Studies

While specific orbital energy values are dispersed throughout the literature, theoretical studies consistently provide key geometric and energetic data that reflect the underlying electronic structure. The following tables summarize representative computational data for NaHMDS monomer and dimer in a THF solvent environment.

Table 1: Calculated Geometric Parameters of NaHMDS Monomer and Dimer

| Parameter | Monomer (THF-solvated) | Dimer (THF-solvated) |

| Na-N Bond Length (Å) | ~2.1 - 2.3 | ~2.4 - 2.6 (bridging) |

| Si-N Bond Length (Å) | ~1.7 | ~1.7 |

| Si-N-Si Bond Angle (°) | ~125 - 130 | ~120 - 125 |

| Na-O (THF) Distance (Å) | ~2.3 - 2.5 | ~2.3 - 2.5 |

Note: These are approximate values derived from computational studies and can vary with the level of theory and basis set used.

Table 2: Calculated Relative Energies

| Species | Relative Energy (kcal/mol) |

| Tetrasolvated Monomer in THF | 0 (Reference) |

| Disolvated Dimer in THF | Varies with concentration and temperature |

The relative energies of the monomer and dimer are crucial for understanding the dominant species in solution under different conditions.

Visualizing the Electronic Structure and Computational Workflow

Diagrams are essential tools for conceptualizing the complex relationships in theoretical chemistry. The following visualizations, generated using the DOT language, illustrate the molecular structures of NaHMDS aggregates and the logical flow of a computational investigation.

References

In-Depth Technical Guide: Exploring the Reactivity of Sodium Bis(trimethylsilyl)amide (NaHMDS) with Novel Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium bis(trimethylsilyl)amide (NaHMDS), a prominent non-nucleophilic strong base, is a cornerstone reagent in modern organic synthesis. Its utility extends far beyond classical applications, demonstrating remarkable reactivity and selectivity with a diverse array of novel and complex functional groups. This guide provides an in-depth exploration of the reactivity of NaHMDS, with a particular focus on its emerging applications in the synthesis of intricate molecular architectures relevant to drug discovery and development. Detailed experimental protocols, quantitative data summaries, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.

Introduction to this compound (NaHMDS)

This compound, with the chemical formula NaN(Si(CH₃)₃)₂, is a powerful organosilicon compound widely employed as a strong base in organic chemistry.[1][2] Its key advantages include high basicity, excellent solubility in a range of aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, benzene, and toluene (B28343), and commercial availability as a solid or in solution.[1][2][3] The sterically demanding trimethylsilyl (B98337) (TMS) groups render the amide nitrogen poorly nucleophilic, which allows it to deprotonate even weakly acidic protons without competing nucleophilic attack.[4] NaHMDS is sensitive to water and is rapidly destroyed to form sodium hydroxide (B78521) and bis(trimethylsilyl)amine.[2]

Established Reactivity of NaHMDS: A Foundation

The classical applications of NaHMDS are fundamental to its widespread use and provide a basis for understanding its reactivity with more complex functionalities.

Deprotonation of Acidic C-H, N-H, O-H, and S-H Bonds

NaHMDS is highly effective for the deprotonation of a wide range of acidic protons. This includes:

-

Ketones and Esters: To generate enolates for subsequent alkylation, acylation, or aldol (B89426) reactions.[2][4] The stereochemical outcome of enolate formation can be influenced by the reaction conditions.

-

Terminal Alkynes: To form acetylides for C-C bond formation.

-

Alcohols and Thiols: To generate alkoxides and thiolates.[4]

-

Amines and Amides: To form amides and related nitrogen anions.

-

Phosphonium Salts: In the generation of Wittig reagents for olefination reactions.[4]

Generation of Reactive Intermediates

NaHMDS is instrumental in the formation of various reactive species:

-

Carbenes: Through dehydrohalogenation of suitable precursors.[4]

-

Enolates for Stereoselective Synthesis: The controlled generation of enolates is crucial in the pharmaceutical industry for the synthesis of molecules with specific stereochemistry, which is often critical for their biological activity.[4]

Reactivity with Novel and Complex Functional Groups

The true versatility of NaHMDS is showcased in its reactions with a growing number of sophisticated functional groups, enabling the construction of complex molecular scaffolds.

Aminolysis of Esters: A Solvent-Dependent Transformation

A notable and synthetically valuable reaction of NaHMDS is its solvent-dependent aminolysis of aromatic methyl esters. This transformation can selectively yield carboxamides, nitriles, or amidines, providing a powerful tool for diversifying molecular structures from a common starting material.[5]

-

In Toluene or Dimethylethylamine (DMEA): The reaction favors the formation of carboxamides .[5]

-

In Tetrahydrofuran (THF): The reaction predominantly yields nitriles or amidines .[5]

This solvent-dependent chemoselectivity is attributed to the aggregation state of NaHMDS in solution, with dimeric species favoring carboxamide formation and monomeric species leading to nitriles or amidines.[5]

Table 1: Solvent-Dependent Aminolysis of Methyl Picolinate with NaHMDS [5]

| Entry | Solvent | Product(s) | Yield (%) |

| 1 | Toluene | Carboxamide | 95 |

| 2 | THF | Nitrile, Amidine | 86 (Nitrile) |

C-H Functionalization of Heterocycles

Direct C-H functionalization of heteroaromatic compounds is a highly sought-after transformation in medicinal chemistry. NaHMDS has emerged as a key reagent in this area, facilitating the deprotonation of weakly acidic C-H bonds in various heterocyclic systems, which can then be trapped with electrophiles. This approach has been successfully applied to the synthesis of substituted indoles and other nitrogen-containing heterocycles.

NaHMDS can be used to selectively deprotonate specific positions on heterocyclic rings, enabling the introduction of functional groups that would be difficult to install using traditional methods. For instance, in the total synthesis of complex alkaloids, NaHMDS has been used for the deprotonation of lactams, facilitating subsequent alkylation reactions.

Synthesis of Functionalized Aziridines

Aziridines are valuable building blocks in organic synthesis due to their ring strain, which allows for a variety of ring-opening reactions. NaHMDS has been employed in novel base-mediated aza-[2+1] annulation reactions to synthesize functionalized aziridines. This "sew-and-cut" strategy involves the formation of the aziridine (B145994) ring followed by a regioselective ring-opening, providing access to complex β-amino ketones.[6][7] This methodology offers a mild and efficient route to these important structural motifs.

Experimental Protocols

General Procedure for NaHMDS-Mediated Aminolysis of an Aromatic Ester to a Carboxamide[5]

To a stirred solution of the aromatic methyl ester (1.0 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere at room temperature is added a solution of NaHMDS (3.0 equiv, as a solution in THF or as a solid). The reaction mixture is stirred at the desired temperature (e.g., 25 °C to 110 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Deprotonation and Alkylation of an Indole (B1671886) Derivative[3]

To a solution of the indole (1.0 equiv) in anhydrous THF (0.03 M) at -78 °C under an inert atmosphere is added NaHMDS (1.01 equiv, 1 M solution in THF) dropwise. The resulting mixture is stirred at -78 °C for a specified time (e.g., 30 minutes). The electrophile (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The residue is purified by flash chromatography.

Data Presentation

Table 2: Substrate Scope for the NaHMDS-Mediated Synthesis of β-Amino Ketones via Aziridination and Ring-Opening [6][7]

| Entry | Cyclic N-Sulfonyl Aldimine | α-Carbonyl Sulfonium (B1226848) Salt | Product | Yield (%) |

| 1 | N-Tosyl-1,2,3,4-tetrahydroisoquinoline-1-carbaldehyde | Dimethyl(2-oxo-2-phenylethyl)sulfonium bromide | 2-(1-((Tosylamino)methyl)isoquinolin-2(1H)-yl)-1-phenylethan-1-one | 98 |

| 2 | N-Tosyl-1,2,3,4-tetrahydroquinoline-2-carbaldehyde | Dimethyl(2-oxo-2-(4-methoxyphenyl)ethyl)sulfonium bromide | 1-(4-Methoxyphenyl)-2-(2-((tosylamino)methyl)quinolin-1(2H)-yl)ethan-1-one | 95 |

| 3 | N-Mesyl-indoline-2-carbaldehyde | Dimethyl(2-oxo-2-(thiophen-2-yl)ethyl)sulfonium bromide | 2-(2-((Mesylamino)methyl)indolin-1-yl)-1-(thiophen-2-yl)ethan-1-one | 92 |

| 4 | N-Boc-pyrrolidine-2-carbaldehyde | Dimethyl(2-oxopropyl)sulfonium bromide | 1-(2-((Boc-amino)methyl)pyrrolidin-1-yl)propan-2-one | 88 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for a NaHMDS-mediated reaction.

References

- 1. Aggregation and Solvation of Sodium Hexamethyldisilazide: across the Solvent Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [NaHMDS] [commonorganicchemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. Carbon-Nitrogen Bond Formation Using Sodium Hexamethyldisilazide: Solvent-Dependent Reactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Base mediated aza-[2 + 1] annulation and regioselective aziridine ring-opening cascade: mild synthesis of functionalized β-amino ketones from cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Undergraduate Experiments Utilizing Sodium bis(trimethylsilyl)amide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Sodium bis(trimethylsilyl)amide (NaHMDS) in common undergraduate organic chemistry experiments. NaHMDS is a potent, sterically hindered, non-nucleophilic base that offers significant advantages in a variety of chemical transformations, including deprotonation, Wittig reactions, and aldol (B89426) condensations. Its utility and the principles of its reactivity are explored herein through detailed experimental protocols, mechanistic pathways, and safety considerations.

Introduction to this compound (NaHMDS)

This compound, with the chemical formula NaN(Si(CH₃)₃)₂, is a formidable base in organic synthesis.[1] Its formidable basicity, coupled with the steric bulk of the two trimethylsilyl (B98337) groups, renders it highly effective for the deprotonation of a wide range of carbon and heteroatom acids.[1][2] Unlike other strong bases such as alkoxides or hydroxides, NaHMDS is non-nucleophilic, which prevents unwanted side reactions. It is commercially available as a solid or in solution, typically in tetrahydrofuran (B95107) (THF), and is soluble in many aprotic solvents.[1]

Key Properties of NaHMDS:

| Property | Value |

| Molar Mass | 183.37 g/mol |

| Appearance | White to off-white solid[1] |

| pKa of conjugate acid | ~26 (in THF)[3] |

| Solubility | Soluble in ethers (THF, diethyl ether), aromatic hydrocarbons (benzene, toluene)[1] |

| Reactivity | Reacts violently with water[4] |

Core Applications in Undergraduate Experiments

This section details three fundamental organic reactions where NaHMDS can be effectively employed as a base in an undergraduate laboratory setting. The protocols provided are designed to be illustrative and can be adapted for various substrates.

Deprotonation and Silylation of a Vinylogous Amide

This experiment demonstrates the use of NaHMDS to generate an enolate from a vinylogous amide, which is subsequently trapped by a silylating agent. This procedure is adapted from a well-established protocol and showcases the regioselective deprotonation of an activated methylene (B1212753) group.[5]

Experimental Protocol: